Nav1.7 vs. Nav1.5 Isoform Selectivity Quantification
GNE-0439 demonstrates measurable selectivity for Nav1.7 over the cardiac Nav1.5 isoform, with a selectivity window exceeding 110-fold . This contrasts with less selective sodium channel modulators and provides a quantifiable basis for selecting GNE-0439 over pan-sodium channel inhibitors in pain research applications where cardiac isoform avoidance is required [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.34 μM (Nav1.7) |
| Comparator Or Baseline | IC50 = 38.3 μM (Nav1.5, same compound) |
| Quantified Difference | 112.6-fold selectivity for Nav1.7 over Nav1.5 |
| Conditions | Membrane potential assay; recombinant human Nav1.7 and Nav1.5 channels |
Why This Matters
The >110-fold selectivity window provides a quantitative basis for experimental designs requiring Nav1.7-specific modulation while minimizing cardiac isoform interference, a critical parameter for pain target validation studies.
- [1] Chernov-Rogan T, Li T, Lu G, et al. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proc Natl Acad Sci U S A. 2018;115(4):E792-E801. View Source
